molecular formula C5H6ClN3 B13001150 6-(Chloromethyl)pyridazin-3-amine

6-(Chloromethyl)pyridazin-3-amine

Cat. No.: B13001150
M. Wt: 143.57 g/mol
InChI Key: XMLZXEMUPMLDIS-UHFFFAOYSA-N
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Description

6-(Chloromethyl)pyridazin-3-amine is a heterocyclic compound with the molecular formula C5H6ClN3 It features a pyridazine ring substituted with a chloromethyl group at the 6-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions. This reaction offers good functional group compatibility and broad substrate scope, making it a versatile method for producing 6-aryl-pyridazin-3-amines .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Chloromethyl)pyridazin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

  • Substituted pyridazin-3-amines
  • Pyridazin-3-amine N-oxides
  • Reduced amine derivatives

Scientific Research Applications

6-(Chloromethyl)pyridazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing disease symptoms .

Comparison with Similar Compounds

Uniqueness: 6-(Chloromethyl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloromethyl and amino groups allows for diverse chemical modifications and the development of novel bioactive compounds.

Properties

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

IUPAC Name

6-(chloromethyl)pyridazin-3-amine

InChI

InChI=1S/C5H6ClN3/c6-3-4-1-2-5(7)9-8-4/h1-2H,3H2,(H2,7,9)

InChI Key

XMLZXEMUPMLDIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1CCl)N

Origin of Product

United States

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